molecular formula C6H6N2O2 B104315 3-Nitroaniline CAS No. 99-09-2

3-Nitroaniline

Cat. No.: B104315
CAS No.: 99-09-2
M. Wt: 138.12 g/mol
InChI Key: XJCVRTZCHMZPBD-UHFFFAOYSA-N
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Description

3-Nitroaniline is an organic compound with the chemical formula C₆H₆N₂O₂. It is a yellow solid and a derivative of aniline, carrying a nitro functional group in position 3. This compound is an isomer of 2-nitroaniline and 4-nitroaniline. It is primarily used as a precursor to dyes and is known for its role in the production of azo dyes such as disperse yellow 5 and acid blue 29 .

Mechanism of Action

Target of Action

3-Nitroaniline is an organic compound that is a derivative of aniline, carrying a nitro functional group in position 3 . It is primarily used as a precursor to dyes . The primary targets of this compound are the molecules involved in the dyeing process .

Mode of Action

The synthesis of this compound involves a series of reactions. Initially, aniline is protected to form acetanilide, followed by nitration to form p-nitroacetanilide, and finally deprotection to yield this compound . The compound interacts with its targets through a process known as azo coupling, which is a part of the dyeing process .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of dyes. The compound is used as a chemical intermediate for azo coupling component 17 and the dyes disperse yellow 5 and acid blue 29 . During the dyeing process, the chemical is transformed into other substances, including dyestuffs and m-nitrophenol .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its role as a precursor to dyes . The compound undergoes a series of reactions to form various intermediates, ultimately leading to the production of specific dyes . The exact effects can vary depending on the specific dye being synthesized.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a highly toxic pollutant that has been released into aquatic systems due to unmanaged industrial development . Its conversion into less harmful or useful counterparts is an area of active research . Furthermore, the compound’s reductive transformations can occur under milder conditions, have better selectivity, and meet the requirements of “green” chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Nitroaniline is typically synthesized through the reduction of 1,3-dinitrobenzene. . The reaction conditions involve the use of a reducing agent and a solvent, often under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, this compound is produced by the reduction of 1,3-dinitrobenzene with hydrogen sulfide or sodium sulfide. This method is preferred due to its efficiency and cost-effectiveness . The process involves the careful handling of reagents and the implementation of safety measures to manage the hazardous nature of the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

3-Nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the meta position relative to the amino group.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium sulfide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed

    Reduction: Aniline or substituted anilines.

    Oxidation: Nitro derivatives or nitroso compounds.

    Substitution: Various substituted nitroanilines depending on the electrophile used.

Scientific Research Applications

3-Nitroaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: An isomer with the nitro group in position 2.

    4-Nitroaniline: An isomer with the nitro group in position 4.

    Aniline: The parent compound without the nitro group.

Uniqueness

3-Nitroaniline is unique due to its specific positioning of the nitro group, which influences its reactivity and applications. Compared to its isomers, this compound is more commonly used in the production of dyes due to its stability and the specific properties imparted by the meta positioning of the nitro group .

Properties

IUPAC Name

3-nitroaniline
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InChI

InChI=1S/C6H6N2O2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H,7H2
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InChI Key

XJCVRTZCHMZPBD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N
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Molecular Formula

C6H6N2O2
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DSSTOX Substance ID

DTXSID6025725
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Molecular Weight

138.12 g/mol
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Physical Description

M-nitroaniline appears as yellow needles or yellow powder. (NTP, 1992), Yellow needle-like crystals; burning, sweet odor; [CHEMINFO], YELLOW CRYSTALS.
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Boiling Point

581 to 585 °F at 760 mmHg (decomposes) (NTP, 1992), 306 °C, decomposes
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Flash Point

199 °C
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Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72.5 °F (NTP, 1992), Slightly soluble in benzene; soluble in ethanol, ether, acetone; very soluble in methanol, Soluble in chloroform, 1 g/20 mL alcohol; 1 g/18 mL ether; 1 g/11.5 mL methanol, In water, 1,200 mg/L at 24 °C, Solubility in water, g/100ml at 25 °C: 0.089
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Density

0.9011 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.9011 at 25 °C/4 °C, 1.4 g/cm³
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Vapor Pressure

1 mmHg at 246.7 °F ; 760 mmHg at 582.3 °F (NTP, 1992), 0.0000956 [mmHg], 9.56X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.005
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Mechanism of Action

THE RELATIVE MUTAGENIC ACTIVITIES OF AMINOANILINES HAVE BEEN ATTEMPTED TO BE RELATED TO PARAMETERS REFLECTING POTENTIAL FOR N-HYDROXYLATION AND STABILITY OF THE ARYLNITRENIUM IONS. THE NITRO GROUPS DEACTIVATE THE AMINE GROUP N-HYDROXYLATION AND THE EPOXIDATION, & NO ACTIVE PRODUCTS FROM CYTOCHROME P450 WOULD BE PREDICTED. THE ACTIVITY OF THE NITRO DERIVATIVES IS PRESUMED TO BE DUE TO TRANSFORMATION OF THE NITRO GROUP ITSELF TO AN ACTIVE MUTAGENIC SPECIES BY OTHER ENZYME SYSTEMS.
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Color/Form

Yellow crystals from water, YELLOW RHOMBIC NEEDLES

CAS No.

99-09-2
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Melting Point

237 °F (NTP, 1992), 114 °C, Heat of fusion at melting point = 23.6 kJ/mol
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Synthesis routes and methods

Procedure details

2,4-Diaminophenol is prepared by the catalytic hydrogenation of 2,4-dinitrophenol or less conveniently be reduction in acid solution by metals. It is also formed by the electrolytic reduction of 3-dinitrobenzene or 3-nitroaniline in sulfuric acid (L. Gatterman, Chem. Ber., 1893, 26, p. 1848). 2,6-Diaminophenol is formed by the reduction of 2,6-dinitrophenol (J. Post and C. Stuckenberg, Ann., 1880, 205, p. 79). 2,5-Diaminophenol and 4,5-diaminophenol and prepared from the corresponding nitroaminophenol (F. Kehrmann, Chem. Ber., 1897, 30, p. 2096; 1898, 31, p. 2403). 3,5-Diaminophenol (m.p. 168°-170° C.) is formed from phloroglucinol and aqueous ammonia (J. Pollak, Monatsh, 1893, 14, p. 425).
Quantity
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Nitroaniline
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3-Nitroaniline
Reactant of Route 3
Reactant of Route 3
3-Nitroaniline
Reactant of Route 4
3-Nitroaniline
Reactant of Route 5
3-Nitroaniline
Reactant of Route 6
3-Nitroaniline

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